molecular formula C14H6Cl2FNO2 B2426141 6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one CAS No. 40728-56-1

6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B2426141
CAS No.: 40728-56-1
M. Wt: 310.11
InChI Key: SBEGVBVTMXTHJK-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that has garnered attention due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-4,6-dichlorophenol with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or chromatography to obtain the desired compound .

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully monitored and controlled to minimize impurities and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to the disruption of specific biochemical pathways, resulting in the desired therapeutic or biological effect .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8-Dichloro-2-(4-fluorophenyl)-4H-3,1-benzoxazin-4-one is unique due to its specific substitution pattern and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6,8-dichloro-2-(4-fluorophenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6Cl2FNO2/c15-8-5-10-12(11(16)6-8)18-13(20-14(10)19)7-1-3-9(17)4-2-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBEGVBVTMXTHJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3Cl)Cl)C(=O)O2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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